molecular formula C13H14FNO4 B14043314 2-(Ethoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

2-(Ethoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B14043314
M. Wt: 267.25 g/mol
InChI Key: RNJNIINCUCMPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of an ethoxycarbonyl group, a fluoro substituent, and a carboxylic acid group

Preparation Methods

The synthesis of 2-(Ethoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-fluoro-1,2,3,4-tetrahydroisoquinoline with ethyl chloroformate in the presence of a base such as triethylamine can yield the desired compound. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

2-(Ethoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, where nucleophiles like amines or thiols replace the fluorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-(Ethoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: It can be explored for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. The presence of the fluoro substituent and the carboxylic acid group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

2-(Ethoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be compared with other similar compounds, such as:

    2-(Ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Lacks the fluoro substituent, which may result in different reactivity and biological activity.

    6-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the ethoxycarbonyl and carboxylic acid groups, affecting its solubility and chemical behavior.

    1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid:

The unique combination of functional groups in this compound makes it a versatile compound with distinct chemical and biological properties.

Properties

Molecular Formula

C13H14FNO4

Molecular Weight

267.25 g/mol

IUPAC Name

2-ethoxycarbonyl-6-fluoro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

InChI

InChI=1S/C13H14FNO4/c1-2-19-13(18)15-6-5-8-7-9(14)3-4-10(8)11(15)12(16)17/h3-4,7,11H,2,5-6H2,1H3,(H,16,17)

InChI Key

RNJNIINCUCMPNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.